3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride

Description

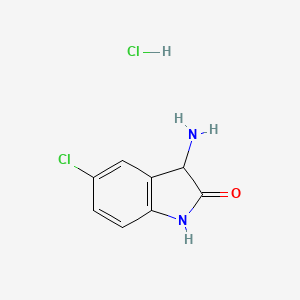

3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride (CAS: 1104895-64-8) is a chlorinated indole derivative with the molecular formula C₈H₈Cl₂N₂O and a molecular weight of 219.065 g/mol . It features an amino group at position 3 and a chlorine substituent at position 5 on the indole ring (Figure 1). This compound is primarily utilized as a synthetic intermediate or reference standard in pharmaceutical research, with a purity of 95% . Its structural simplicity makes it a versatile scaffold for developing bioactive molecules, particularly in neuropharmacology and oncology.

Properties

IUPAC Name |

3-amino-5-chloro-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O.ClH/c9-4-1-2-6-5(3-4)7(10)8(12)11-6;/h1-3,7H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVJJVZTHRQNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(C(=O)N2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the reaction of 5-chloroindole-2,3-dione with ammonia or an amine under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride (CAS: 1311314-07-4)

- Molecular Formula : C₁₀H₁₃ClN₂O

- Molecular Weight : 228.68 g/mol .

- Key Differences : The ethyl group at position 5 replaces the chlorine atom, increasing hydrophobicity and molecular weight. This modification may enhance binding to lipophilic targets.

- Applications : Used in agrochemical and pharmaceutical intermediates, with a purity of 99% .

3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one Hydrochloride

- Molecular Formula : C₈H₈ClFN₂O

- Molecular Weight : 202.62 g/mol .

- Applications : Investigated for CNS-targeted drug discovery due to fluorine’s favorable pharmacokinetic properties.

3-Amino-1-methyl-1,3-dihydro-2H-indol-2-one Hydrochloride

Pharmacologically Active Derivatives

Ziprasidone Hydrochloride (CAS: 138982-67-9)

- Molecular Formula : C₂₁H₂₁ClN₄OS·HCl·H₂O

- Molecular Weight : 467.42 g/mol .

- Key Differences : Incorporates a benzisothiazolyl-piperazinyl ethyl chain, enabling dopamine (D2) and serotonin (5-HT2A) receptor antagonism.

- Applications : FDA-approved antipsychotic (Geodon®) for schizophrenia and bipolar disorder .

- Stability: Exists as a stable monohydrate for formulation .

Ropinirole Hydrochloride (CAS: 91374-20-8)

Comparative Data Table

Research Findings and Implications

- Bioactivity : The target compound’s chloro substituent may confer halogen-bonding interactions in enzyme inhibition, whereas ethyl/fluoro variants modulate solubility and target selectivity .

- Synthetic Utility : Structural simplicity allows rapid derivatization; for example, ethyl and fluoro analogues are intermediates for kinase inhibitors or neuroprotective agents .

- Stability: Unlike Ziprasidone’s monohydrate form, the target compound and its analogues lack documented polymorphic forms, suggesting stability challenges in formulation .

Biological Activity

3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties based on recent research findings.

- Molecular Formula : C₈H₈Cl₂N₂O

- Molecular Weight : 219.068 g/mol

- CAS Number : 1104895-64-8

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. For instance, studies have shown its effectiveness against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Methicillin-resistant S. aureus (MRSA) | 1 μg/mL |

| Mycobacterium tuberculosis | Not specified |

The compound's structure allows it to inhibit bacterial growth by targeting specific cellular mechanisms, which may include interference with biofilm formation and cell wall synthesis .

Anticancer Activity

In addition to its antibacterial effects, this compound has shown promising anticancer activity. Various studies have evaluated its cytotoxic effects on different cancer cell lines:

| Cell Line | IC₅₀ (μM) | Observations |

|---|---|---|

| A549 (lung cancer) | 10.0 | Significant antiproliferative activity |

| MCF-7 (breast cancer) | 225 | Induces apoptosis and affects cell cycle phases |

| HepG2 (liver cancer) | Not specified | Potential for further investigation |

The mechanism of action appears to involve the induction of apoptosis through caspase activation and disruption of microtubule assembly, leading to cell cycle arrest .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound with various target proteins. These studies suggest that the compound can effectively bind to proteins involved in bacterial resistance mechanisms and cancer cell proliferation pathways, enhancing its potential as a therapeutic agent .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

- Study on MRSA Treatment : A clinical trial involving patients with MRSA infections demonstrated that treatment with formulations containing this compound resulted in reduced bacterial load and improved clinical outcomes.

- Cancer Therapy Trials : Preclinical trials using animal models showed that administration of this compound significantly inhibited tumor growth in xenograft models of lung and breast cancer.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 3-amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust method for purity assessment, as demonstrated for structurally related indol-2-one derivatives. For example, a stability-indicating RP-HPLC method validated for ropinirole hydrochloride (a similar compound) achieved baseline separation of degradation products using a C18 column and mobile phase gradients . Spectroscopic techniques (e.g., NMR, FT-IR) should be employed for structural confirmation, with reference to X-ray crystallography data from related compounds to validate key functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound at controlled temperatures (typically 2–8°C) in airtight containers protected from light and moisture, as advised for hygroscopic indol-2-one derivatives. Safety data sheets for analogous compounds (e.g., ropinirole hydrochloride) recommend using desiccants and inert atmospheres during long-term storage to prevent hydrolysis or oxidation .

Q. What synthetic strategies minimize impurities during the preparation of this compound?

- Methodological Answer : Impurity profiles can be controlled by optimizing reaction conditions (e.g., temperature, solvent polarity) and employing intermediates validated via reference standards. For example, Ziprasidone hydrochloride synthesis emphasizes the use of purified starting materials and real-time monitoring via thin-layer chromatography (TLC) to isolate intermediates like 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one . Post-synthetic purification via recrystallization or column chromatography is critical for removing halogenated byproducts .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies using software like Molecular Operating Environment (MOE) can simulate interactions with target proteins (e.g., dopamine receptors). Researchers should reference Protein Data Bank (PDB) structures (e.g., D2/D3 dopamine receptor complexes) to model binding affinities. For instance, Ziprasidone’s activity was rationalized via in silico docking into 5-HT2A receptor models . Cross-validate predictions with in vitro assays (e.g., radioligand binding) to resolve discrepancies between computational and experimental data .

Q. What strategies address contradictions in reported biological activities of halogenated indol-2-one derivatives?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, modifying the chloro-substitution pattern on the indole ring (as seen in Ziprasidone vs. Ropinirole) alters receptor selectivity. Compare pharmacokinetic parameters (e.g., logP, pKa) using quantitative SAR (QSAR) models to explain variations in potency . Additionally, validate conflicting data via orthogonal assays (e.g., functional cAMP assays vs. receptor binding) to distinguish direct agonism/antagonism from off-target effects .

Q. How can researchers optimize the compound’s solubility for in vivo studies?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) and co-solvent systems (e.g., PEG-400/water) are commonly used. For ropinirole hydrochloride, solubility was enhanced using cyclodextrin-based formulations, which could be adapted for this compound . Physicochemical profiling (e.g., pH-solubility studies) and nanoformulation techniques (e.g., liposomes) may further improve bioavailability .

Q. What are the best practices for identifying degradation products under stressed conditions?

- Methodological Answer : Perform forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS analysis. For example, ropinirole hydrochloride degradation products were identified using high-resolution mass spectrometry (HRMS) and matched against impurity reference standards . Correlate degradation pathways with structural vulnerabilities (e.g., hydrolysis of the indole ketone group) to design more stable analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.